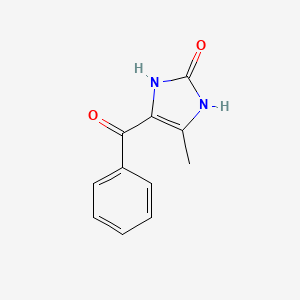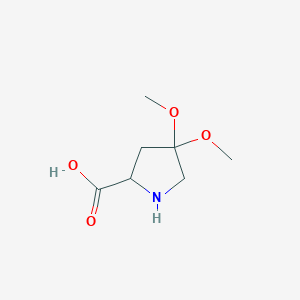
1-(3-(Piperazin-1-yl)phenyl)ethanol
Overview
Description
1-(3-(Piperazin-1-yl)phenyl)ethanol is a chemical compound that features a piperazine ring attached to a phenyl group, which is further connected to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Piperazin-1-yl)phenyl)ethanol typically involves the reaction of 3-(Piperazin-1-yl)phenyl derivatives with ethanol under specific conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Piperazin-1-yl)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the ethanol moiety to a corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can convert the phenyl ring to a cyclohexyl ring.
Substitution: Substitution reactions can occur at the piperazine ring or the phenyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products: The major products formed from these reactions include substituted piperazine derivatives, oxidized phenyl compounds, and reduced cyclohexyl derivatives .
Scientific Research Applications
1-(3-(Piperazin-1-yl)phenyl)ethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-(Piperazin-1-yl)phenyl)ethanol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(3-(Piperazin-1-yl)phenyl)ethanol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 3-(Piperazin-1-yl)-1,2-benzothiazole and arylalkanol-piperidine analogues
Uniqueness: Unlike its analogues, this compound possesses a unique combination of a piperazine ring and an ethanol moiety, which may contribute to its distinct pharmacological profile and chemical reactivity
Properties
IUPAC Name |
1-(3-piperazin-1-ylphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-10(15)11-3-2-4-12(9-11)14-7-5-13-6-8-14/h2-4,9-10,13,15H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIOPZLGVVBFID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N2CCNCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(3-Methylphenyl)piperazin-1-yl]propan-1-ol](/img/structure/B3357769.png)
![3H-chromeno[3,4-d]imidazol-4-one](/img/structure/B3357773.png)


![2-Methylfuro[2,3-b]pyridine](/img/structure/B3357787.png)

![7-Amino-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B3357797.png)

![3-[4-(4-Methylphenyl)piperazin-1-yl]propanenitrile](/img/structure/B3357806.png)





